molecular formula C9H6Cl2F2O3 B1410016 Methyl 2,3-dichloro-6-(difluoromethoxy)benzoate CAS No. 1803712-94-8

Methyl 2,3-dichloro-6-(difluoromethoxy)benzoate

Cat. No. B1410016
CAS RN: 1803712-94-8
M. Wt: 271.04 g/mol
InChI Key: SZOMTSUJZLXHSN-UHFFFAOYSA-N
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Description

“Methyl 2,3-dichloro-6-(difluoromethoxy)benzoate” is a versatile chemical compound used in scientific research. It exhibits complexity due to its intricate structure and has various applications, including drug synthesis and pesticide development. The compound’s molecular formula is C9H6Cl2F2O3, and it has a molecular weight of 271.04 .


Synthesis Analysis

The synthesis of “Methyl 2,3-dichloro-6-(difluoromethoxy)benzoate” could potentially involve difluoromethylation processes . These processes are based on X–CF2H bond formation, where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites in both stoichiometric and catalytic modes .


Molecular Structure Analysis

The molecular structure of “Methyl 2,3-dichloro-6-(difluoromethoxy)benzoate” is complex, contributing to its versatility in various applications. The compound’s molecular formula is C9H6Cl2F2O3 , indicating the presence of carbon, hydrogen, chlorine, fluorine, and oxygen atoms.


Chemical Reactions Analysis

The chemical reactions involving “Methyl 2,3-dichloro-6-(difluoromethoxy)benzoate” could potentially involve difluoromethylation processes . These processes have seen significant advances, with examples of electrophilic, nucleophilic, radical, and cross-coupling methods appearing to construct C (sp3)–CF2H bonds .

Safety and Hazards

The safety data sheet for a similar compound, Methyl benzoate, indicates that it is a combustible liquid and harmful if swallowed . It is also harmful to aquatic life . Precautions include avoiding heat/sparks/open flames/hot surfaces, washing thoroughly after handling, and not eating, drinking, or smoking when using this product . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

Future Directions

The future directions for “Methyl 2,3-dichloro-6-(difluoromethoxy)benzoate” could involve further exploration of difluoromethylation processes . These processes have seen significant advances and have streamlined access to molecules of pharmaceutical relevance, generating interest for process chemistry .

properties

IUPAC Name

methyl 2,3-dichloro-6-(difluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O3/c1-15-8(14)6-5(16-9(12)13)3-2-4(10)7(6)11/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOMTSUJZLXHSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3-dichloro-6-(difluoromethoxy)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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